molecular formula C30H52N2O8 B1667675 Atiprimod dimaleate CAS No. 183063-72-1

Atiprimod dimaleate

Cat. No. B1667675
M. Wt: 568.7 g/mol
InChI Key: WWCRKTZNNINNOT-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atiprimod Dimaleate is the dimaleate salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

Scientific Research Applications

Atiprimod's Role in Multiple Myeloma (MM) Treatment

  • Inhibition of MM Cell Proliferation and Induction of Apoptosis : Atiprimod has shown effectiveness in inhibiting the proliferation of multiple myeloma cells and inducing apoptosis. It blocks the signal transducer and activator of transcription (STAT) 3 activation and downregulates antiapoptotic proteins, leading to cell cycle arrest and activation of caspase 3, a key enzyme in apoptosis. This mechanism suggests its potential role in future MM therapies (Amit-Vazina et al., 2005).
  • Antitumor Activity in MM : Studies have demonstrated Atiprimod's antitumor activity in vivo in mouse models of MM. It modulates genes related to apoptosis, cell-signaling, and bone development, highlighting its potential as a clinical treatment for MM (Neri et al., 2007).

Atiprimod's Efficacy Against Other Cancers

  • Mantle Cell Lymphoma (MCL) : Atiprimod has been found to inhibit the growth and induce apoptosis in MCL cell lines and primary tumor cells. It modulates various pathways, including the activation of c-Jun N-terminal protein kinases (JNK) and upregulation of Bax and Bad, key proteins in the apoptosis pathway (Wang et al., 2006).
  • Hepatocellular Carcinoma (HCC) : In HCC cells, Atiprimod has been shown to induce apoptosis by deactivating protein kinase B (Akt) and STAT3 signaling pathways. This finding suggests its utility as a multifunctional drug candidate for HCC treatment (Choudhari et al., 2007).
  • Acute Myeloid Leukemia (AML) : Atiprimod inhibits AML cell growth and induces apoptosis, primarily by hindering the Jak-Stat signaling pathway (Faderl et al., 2007).
  • Breast Cancer : Research indicates that Atiprimod triggers apoptotic cell death in breast cancer cells by acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis, illustrating its potential in breast cancer treatment (Coker-Gurkan et al., 2021).

General Anticancer Properties

  • Inhibition of Cancer Cell Proliferation and Angiogenesis : Atiprimod shows anti-proliferative and anti-angiogenic activities, affecting a wide range of human cancer cell lines. It disrupts crucial molecules essential for tumor growth, invasion, and metastasis, suggesting its broader application in cancer therapy (Shailubhai et al., 2004).

properties

CAS RN

183063-72-1

Product Name

Atiprimod dimaleate

Molecular Formula

C30H52N2O8

Molecular Weight

568.7 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

WWCRKTZNNINNOT-SPIKMXEPSA-N

Isomeric SMILES

CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Atiprimod dimaleate;  SK&F-106615;  SK&F 106615;  SK&F106615; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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